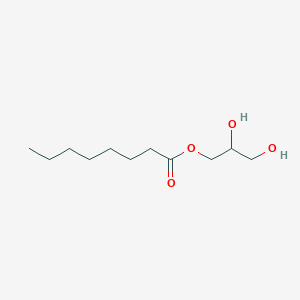

5-(3,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid

Descripción general

Descripción

3,4-Dimethoxyphenylacetic acid is an aromatic acid that has antimicrobial properties . It reacts with formaldehyde in the presence of acid to give an isochromanone .

Synthesis Analysis

The synthesis of 3,4-Dimethoxyphenylacetic acid involves the reaction with formaldehyde in the presence of acid to give an isochromanone .

Molecular Structure Analysis

The molecular formula of 3,4-Dimethoxyphenylacetic acid is C10H12O4 . The structure contains a benzene ring conjugated to a propanoic acid .

Physical And Chemical Properties Analysis

3,4-Dimethoxyphenylacetic acid is a pale cream powder . It is soluble in water and has a melting point range of 96-98 °C .

Aplicaciones Científicas De Investigación

Application in DNA-Interaction and Evaluation of Activity Against Drug-Resistant Cell Lines

Specific Scientific Field

This research falls under the field of Biochemistry and Pharmacology .

Summary of the Application

The compound (E)-(1-(4-Ethoxycarbonylphenyl)-5-(3,4-dimethoxyphenyl)-3-(3,4-dimethoxystyryl)-2-pyrazoline, which has a similar structure to the compound , was synthesized and its potential interaction with DNA as well as its cytotoxicity against resistant and non-resistant tumor cells was evaluated .

Methods of Application or Experimental Procedures

The compound was synthesized via the cyclization reaction between the monocarbonyl curcuminoid (2 E ,6 E )-2,6-bis (3,4-dimethoxybenzylidene)acetone and ethyl hydrazinobenzoate .

Results or Outcomes

DNA thermal denaturation and DNA viscosity measurements revealed that a significant intercalation binding takes place upon treatment of the DNA with the synthesized pyrazoline, causing an increase in melting temperature by 3.53 ± 0.11 °C and considerable DNA lengthening and viscosity increase .

Application in the Synthesis of Tetrahydroisoquinoline Derivatives

Specific Scientific Field

This research is in the field of Organic Chemistry .

Summary of the Application

A diastereomeric morpholinone derivative N-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one, which has a similar structure to the compound , was used in the synthesis of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid .

Methods of Application or Experimental Procedures

The morpholinone derivative was transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization, a classical method of synthesis leading to the tetrahydroisoquinoline core .

Results or Outcomes

The synthesis resulted in the production of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid .

Application in Corrosion Inhibition

Specific Scientific Field

This research is in the field of Materials Science .

Summary of the Application

The compound N-[(3,4-Dimethoxyphenyl) methyleneamino]-4-Hydroxy-Benzamide (DMHB), which has a similar structure to the compound , was investigated for its potential as a corrosion inhibitor for mild steel in acidic media .

Methods of Application or Experimental Procedures

The corrosion behaviour of mild steel in 0.5 M H2SO4 and 0.5 M HCl, in the temperature range (303–323 K) without and with the inhibitor DMHB, was investigated using Potentiodynamic polarization and Electrochemical impedance spectroscopy (EIS) techniques .

Results or Outcomes

The inhibition efficiency increases with increase in DMHB concentration and showed maximum inhibition efficiency of 86% in 0.5 M H2SO4 and 81% in 0.5 M HCl, respectively, at concentration of 3×10^−3 M at 303 K .

Application in Neurotoxicity Studies

Specific Scientific Field

This research is in the field of Neuroscience .

Summary of the Application

The newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4), which has a similar structure to the compound , was investigated for its neurotoxic potentials .

Methods of Application or Experimental Procedures

The neurotoxic potentials of B4 on the AchE activity and MDA level in the brain of alevins were investigated in association with behavioral parameters and swimming potential .

Results or Outcomes

The study provided insights into the neurotoxic potentials of B4 .

Safety And Hazards

Propiedades

IUPAC Name |

5-(3,4-dimethoxyphenyl)-3-methyl-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O5/c1-9(7-14(16)17)6-11(15)10-4-5-12(18-2)13(8-10)19-3/h4-5,8-9H,6-7H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPZZXAUEEDAGQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C1=CC(=C(C=C1)OC)OC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374333 | |

| Record name | 5-(3,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid | |

CAS RN |

106591-88-2 | |

| Record name | 5-(3,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide](/img/structure/B20752.png)